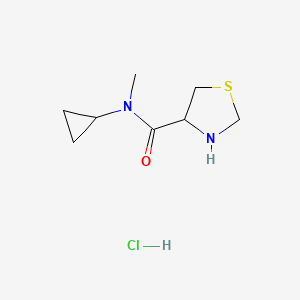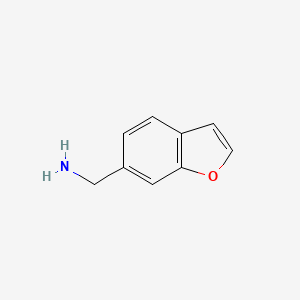
Benzofuran-6-ylmethanamine
Vue d'ensemble
Description
Benzofuran-6-ylmethanamine, also known as (1-benzofuran-6-yl)methanamine, is a compound with the molecular weight of 147.18 . It is also available in the form of a hydrochloride salt .
Molecular Structure Analysis
The InChI code for Benzofuran-6-ylmethanamine is1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2 . This indicates that the compound has a benzofuran ring attached to a methanamine group. Physical And Chemical Properties Analysis
Benzofuran-6-ylmethanamine is a pale-yellow to yellow-brown liquid . The hydrochloride form of the compound is a powder . .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
Benzofuran compounds, including Benzofuran-6-ylmethanamine, have shown significant potential in the field of anticancer therapeutics . They have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines .
Methods of Application or Experimental Procedures
While the specific experimental procedures aren’t detailed in the sources, typically these compounds would be synthesized and then tested in vitro against various cancer cell lines. The compounds’ effects on cell viability, proliferation, and apoptosis would be measured .
Results or Outcomes
The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . Many of the described benzofurans are promising candidates for development as anticancer agents .
Broad Biological Activities
Specific Scientific Field
Medicinal Chemistry, Pharmacology
Summary of the Application
Benzofuran compounds have been found to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Methods of Application or Experimental Procedures
Again, while the specific experimental procedures aren’t detailed in the sources, these compounds would typically be synthesized and then tested in vitro for their various biological activities .
Results or Outcomes
Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These findings have led to benzofuran compounds attracting more attention from chemical and pharmaceutical researchers worldwide .
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry, Microbiology
Summary of the Application
Benzofuran compounds have been found to be suitable structures for the development of new antimicrobial agents . They have been used in the treatment of various microbial diseases .
Methods of Application or Experimental Procedures
These compounds would typically be synthesized and then tested in vitro against various types of bacteria and fungi . The compounds’ effects on microbial growth and viability would be measured .
Results or Outcomes
Benzofuran and its derivatives have been found to exhibit significant antimicrobial activity against a variety of clinically relevant pathogens . This has led to the development of new therapeutic agents for the treatment of microbial diseases .
Treatment of Skin Diseases
Specific Scientific Field
Summary of the Application
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Methods of Application or Experimental Procedures
These compounds are typically applied topically or taken orally, depending on the specific condition being treated . They work by interacting with DNA in skin cells when exposed to ultraviolet light, which can help to slow the growth of affected skin cells .
Results or Outcomes
These benzofuran derivatives have been found to be effective in the treatment of various skin conditions, including psoriasis and skin cancer .
Anti-Hepatitis C Virus Activity
Specific Scientific Field
Summary of the Application
Recently, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
Methods of Application or Experimental Procedures
The specific experimental procedures aren’t detailed in the sources, but typically these compounds would be synthesized and then tested in vitro against the hepatitis C virus . The compounds’ effects on viral replication and infectivity would be measured .
Results or Outcomes
The novel macrocyclic benzofuran compound has shown promising results in inhibiting the replication of the hepatitis C virus . This has led to the development of new therapeutic agents for the treatment of hepatitis C .
Anticancer Agents
Specific Scientific Field
Summary of the Application
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Methods of Application or Experimental Procedures
These compounds would typically be synthesized and then tested in vitro against various cancer cell lines . The compounds’ effects on cell viability, proliferation, and apoptosis would be measured .
Results or Outcomes
The novel scaffold compounds of benzothiophene and benzofuran have shown promising results in inhibiting the growth of various cancer cell lines . This has led to the development of new therapeutic agents for the treatment of cancer .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzofuran-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDUBHQRMCPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-6-ylmethanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


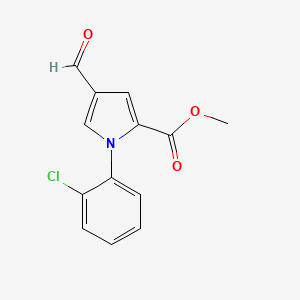
![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)
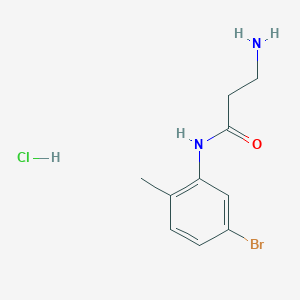
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
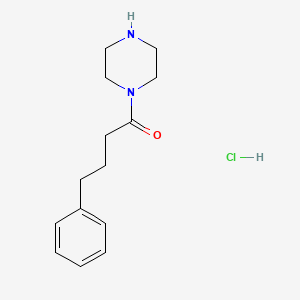
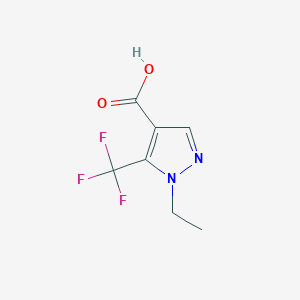
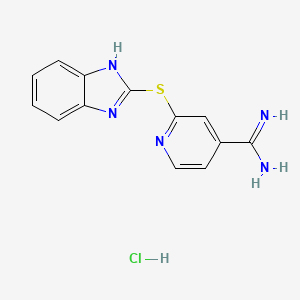
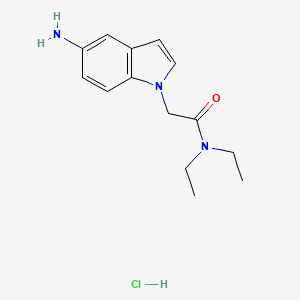
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
